REACTION_CXSMILES
|
C[O-].[Na+].C([NH:12][C:13]([NH:15][C:16]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][C:17]=1F)=[S:14])(=O)C1C=CC=CC=1>CO>[N+:22]([C:20]1[CH:19]=[CH:18][C:17]2[S:14][C:13]([NH2:12])=[N:15][C:16]=2[CH:21]=1)([O-:24])=[O:23] |f:0.1|
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Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])F
|
Name
|
sodium methoxide
|
Quantity
|
8.64 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
After this time, the reaction mixture was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The precipitate was washed with water (7.10 g, 86%)
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(N=C(S2)N)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |